N~4~-[3-(2-methoxyphenoxy)propyl]-N~4~,6-dimethylpyrimidine-2,4-diamine
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Description
The compound you’re asking about, N4-[3-(2-methoxyphenoxy)propyl]-N~4~,6-dimethylpyrimidine-2,4-diamine, is also known as Ranolazine . It’s a racemic mixture and chemically described as 1-piperazineacetamide, N-(2,6-dimethylphenyl)-4-[2-hydroxy-3-(2-methoxyphenoxy)propyl]-, (±)- . It has an empirical formula of C24H33N3O4, a molecular weight of 427.54 g/mole .
Molecular Structure Analysis
The molecular structure of N4-[3-(2-methoxyphenoxy)propyl]-N~4~,6-dimethylpyrimidine-2,4-diamine (Ranolazine) is complex, with multiple functional groups including a piperazine ring, a methoxy group, and a propyl group . The compound is a white to off-white solid .Physical and Chemical Properties Analysis
Ranolazine is a white to off-white solid . It is soluble in dichloromethane and methanol; sparingly soluble in tetrahydrofuran, ethanol, acetonitrile, and acetone; slightly soluble in ethyl acetate, isopropanol, toluene, and ethyl ether; and very slightly soluble in water . The partition coefficient was determined using three different ratios of octanol: water. The log P for ranolazine was measured at 2.07 ± 0.06 .Mechanism of Action
The mechanism of action of Ranolazine is not fully determined . It has antianginal and anti-ischemic effects that do not depend upon reductions in heart rate or blood pressure . It may have some anti-anginal effects by inhibition of the late sodium current in cardiac cells . This reduces intracellular sodium accumulation and consequently decreases intracellular calcium overload .
Properties
IUPAC Name |
4-N-[3-(2-methoxyphenoxy)propyl]-4-N,6-dimethylpyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2/c1-12-11-15(19-16(17)18-12)20(2)9-6-10-22-14-8-5-4-7-13(14)21-3/h4-5,7-8,11H,6,9-10H2,1-3H3,(H2,17,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPNGOKONCHHKMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N)N(C)CCCOC2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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